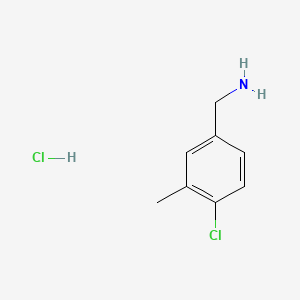

4-Chloro-3-methylbenzylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

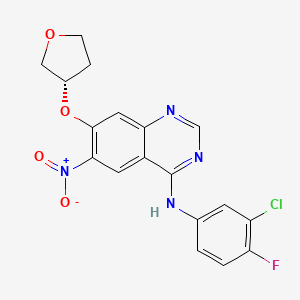

4-Chloro-3-methylbenzylamine hydrochloride, also known by its chemical formula C8H9N·ClH, is an organic compound. It is a white crystalline powder with a melting point range of 252.3°C to 253.5°C. This compound is commonly used in laboratory settings . Its molecular weight is 192.09 g/mol, and its IUPAC name is (4-chloro-3-methylphenyl)methanamine hydrochloride. The chemical structure consists of a chlorinated benzene ring attached to a methylamine group via a methylene bridge .

Synthesis Analysis

The synthesis of this compound involves the chlorination of 3-methylbenzylamine. Specific synthetic routes may vary, but the general process includes introducing chlorine to the amine group, resulting in the formation of the chlorinated product. Further purification and isolation yield the hydrochloride salt form .

Molecular Structure Analysis

The molecular structure of this compound comprises a substituted benzene ring (with a chlorine atom and a methyl group) connected to an amino group. The hydrochloride salt provides stability and solubility in water. The compound’s structure is crucial for understanding its reactivity and biological interactions .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, acylation, and condensation reactions. For instance, it can react with other amines or alkyl halides to form secondary amines. Additionally, it may undergo hydrolysis under specific conditions .

Aplicaciones Científicas De Investigación

Spectral and Optical Characterization of Semi-Organic Crystals

The research on 4-methylbenzylammonium chloride hemihydrate (4MLBACH) crystals, which are closely related to 4-Chloro-3-methylbenzylamine hydrochloride, provides insights into the spectral and optical properties of these semi-organic crystals. The study by Aarthi and Raja (2019) focused on the characterization of 4MLBACH crystals, confirming the protonation of 4-methylbenzylamine by hydrochloric acid and the formation of these crystals. This research is significant for understanding the nonlinear optical parameters and the potential applications of similar compounds in optical devices due to their high nonlinear susceptibility and effects like saturable absorption and self-defocussing (Aarthi & Raja, 2019).

Synthesis of Organic Synthesis Intermediates

The synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound related to this compound, has been studied by Ling-ya (2015), highlighting its importance as an intermediate in organic synthesis. This compound finds wide applications in medicine, pesticides, and chemical industries. The research presents an improved method with a low production cost, simple operation, and environmentally friendly process, which is essential for industrial production (Ling-ya, 2015).

Antioxidant Activity of Ammonium Salts

A study on the synthesis and antioxidant activity of ammonium salts derived from compounds related to this compound has shown promising results. Kushnir et al. (2015) synthesized quaternary ammonium salts with significant inhibitory activity on the superoxide generation ability of mitochondria, indicating potential therapeutic applications in oxidative stress-related diseases (Kushnir et al., 2015).

Green Synthesis of Isoxazol-5(4H)-one Derivatives

Research on the green synthesis of isoxazol-5(4H)-one derivatives in water using compounds similar to this compound has shown remarkable advantages. Pourmousavi et al. (2018) demonstrated an environmentally friendly process with high yields, highlighting the potential for sustainable chemical synthesis processes (Pourmousavi et al., 2018).

Corrosion Inhibition Studies

The study of 4-Chloro-2-fluorobenzylamine Hydrochloride, a compound related to this compound, as a corrosion inhibitor for mild steel in HCl media by Hussein (2015) presents an insight into the practical applications of such compounds in protecting metals from corrosion. This research demonstrates the efficiency of these compounds as corrosion inhibitors, which is vital for industrial applications (Hussein, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(4-chloro-3-methylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNIGUUQWGGELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264198-68-6 |

Source

|

| Record name | (4-chloro-3-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate](/img/no-structure.png)

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)